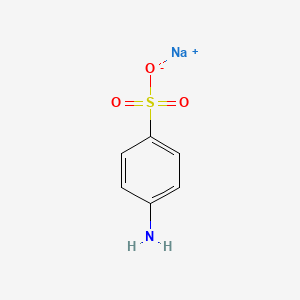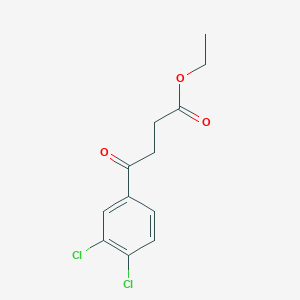
4-アミノベンゼンスルホン酸ナトリウム
概要
説明
Sodium 4-aminobenzenesulfonate, also known as sodium sulphanilate, is an organic compound with the molecular formula C6H6NNaO3S. It is characterized by the presence of an amino group (-NH2) and a sulfonic acid group (-SO3H) attached to a benzene ring. This compound is commonly used in various industrial applications, including the production of dyes, pharmaceuticals, and agrochemicals .
科学的研究の応用
Sodium 4-aminobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of azo dyes and other organic compounds.
Biology: Employed in biochemical assays and as a reagent in various biological experiments.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of sulfa drugs.
Industry: Used in the production of dyes, agrochemicals, and photographic chemicals
作用機序
Target of Action
Sodium 4-aminobenzenesulfonate, also known as Sodium Sulphanilate, is a biochemical indice of inflammation-associated acute-phase response
Mode of Action
It is known to be involved in the inflammation-associated acute-phase response . This suggests that it may interact with proteins or enzymes involved in this response, potentially influencing their activity or expression.
Biochemical Pathways
Given its role in the inflammation-associated acute-phase response , it may be involved in pathways related to inflammation and immune response.
Result of Action
Given its role as a biochemical indice of inflammation-associated acute-phase response , it may influence cellular processes related to inflammation and immune response.
生化学分析
Biochemical Properties
Sodium 4-aminobenzenesulfonate plays a significant role in biochemical reactions, particularly as a biochemical indice of inflammation-associated acute-phase response . It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the degradation pathway of Hydrogenophaga sp. PBC, where it interacts with enzymes such as 4-sulfocatechol 1,2-dioxygenase and 3-sulfomuconate cycloisomerase . These interactions are crucial for the compound’s role in biochemical processes.
Cellular Effects
Sodium 4-aminobenzenesulfonate affects various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to induce an acute-phase response, which affects hepatic and renal indices in horses . This response involves changes in gene expression and cellular metabolism, highlighting the compound’s significant impact on cellular functions.
Molecular Mechanism
The molecular mechanism of sodium 4-aminobenzenesulfonate involves its interaction with specific biomolecules. It acts as a biochemical indice of inflammation-associated acute-phase response by binding to and activating certain enzymes and proteins . This activation leads to changes in gene expression and enzyme activity, which are essential for the compound’s biochemical effects. Additionally, it is involved in the degradation pathway of Hydrogenophaga sp. PBC, where it undergoes hydroxylation and other biochemical transformations .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium 4-aminobenzenesulfonate change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that sodium 4-aminobenzenesulfonate is stable under specific storage conditions, such as at 4°C in sealed storage away from moisture
Dosage Effects in Animal Models
The effects of sodium 4-aminobenzenesulfonate vary with different dosages in animal models. At lower dosages, the compound may induce beneficial biochemical responses, such as the acute-phase response . At higher dosages, it may exhibit toxic or adverse effects. For instance, studies on the degradation pathway of Hydrogenophaga sp. PBC have shown that high concentrations of the compound can impair bacterial growth and metabolism . These findings highlight the importance of dosage optimization in experimental settings.
Metabolic Pathways
Sodium 4-aminobenzenesulfonate is involved in several metabolic pathways. It is metabolized by enzymes such as 4-sulfocatechol 1,2-dioxygenase and 3-sulfomuconate cycloisomerase in the degradation pathway of Hydrogenophaga sp. PBC . These enzymes catalyze the transformation of the compound into various metabolites, which are further processed in the metabolic pathway. The compound’s involvement in these pathways affects metabolic flux and metabolite levels.
Transport and Distribution
The transport and distribution of sodium 4-aminobenzenesulfonate within cells and tissues are mediated by specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its interactions with these transporters and proteins . Understanding these interactions is crucial for elucidating the compound’s biochemical effects and optimizing its use in experimental settings.
Subcellular Localization
Sodium 4-aminobenzenesulfonate exhibits specific subcellular localization, which affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These localization mechanisms are essential for the compound’s biochemical effects and its role in cellular processes.
準備方法
Synthetic Routes and Reaction Conditions: Sodium 4-aminobenzenesulfonate is typically synthesized through the sulfonation of aniline. The process involves the reaction of aniline with concentrated sulfuric acid, resulting in the formation of 4-aminobenzenesulfonic acid. This intermediate is then neutralized with sodium hydroxide to produce sodium 4-aminobenzenesulfonate .
Industrial Production Methods: In industrial settings, the production of sodium 4-aminobenzenesulfonate follows a similar synthetic route but on a larger scale. The reaction conditions are carefully controlled to ensure high yield and purity. The process involves:
Sulfonation: Aniline is added dropwise to concentrated sulfuric acid under controlled temperature conditions.
Neutralization: The resulting 4-aminobenzenesulfonic acid is neutralized with sodium hydroxide.
Purification: The product is purified through filtration and drying to obtain the final compound.
化学反応の分析
Types of Reactions: Sodium 4-aminobenzenesulfonate undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in electrophilic substitution reactions, such as diazotization, where it is converted to a diazonium salt.
Oxidation Reactions: The compound can be oxidized to form sulfonic acid derivatives.
Reduction Reactions: The nitro group can be reduced to form corresponding amines.
Common Reagents and Conditions:
Diazotization: Sodium nitrite and hydrochloric acid are commonly used reagents.
Oxidation: Potassium permanganate or hydrogen peroxide can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride are used for reduction reactions.
Major Products:
Diazonium Salts: Formed during diazotization.
Sulfonic Acid Derivatives: Formed during oxidation.
Amines: Formed during reduction.
類似化合物との比較
Sodium benzenesulfonate: Lacks the amino group, making it less reactive in certain substitution reactions.
Sodium 4-nitrobenzenesulfonate: Contains a nitro group instead of an amino group, leading to different reactivity and applications.
Sodium 4-chlorobenzenesulfonate: Contains a chlorine atom, which affects its chemical properties and reactivity
Uniqueness: Sodium 4-aminobenzenesulfonate is unique due to the presence of both amino and sulfonic acid groups, which confer distinct chemical reactivity and versatility in various applications. Its ability to undergo diazotization and form azo dyes is particularly noteworthy .
特性
IUPAC Name |
sodium;4-aminobenzenesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3S.Na/c7-5-1-3-6(4-2-5)11(8,9)10;/h1-4H,7H2,(H,8,9,10);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSVSZLXDULFGDQ-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)S(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
NaNH2C6H4SO3, C6H6NNaO3S | |
| Record name | sodium sulfanilate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
121-57-3 (Parent) | |
| Record name | Sodium sulfanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID5029184 | |
| Record name | Sodium sulfanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder, Liquid, Solid; [ECHA REACH Registrations] Dihydrate: White to beige crystalline solid; [Mallinckrodt Baker MSDS] | |
| Record name | Benzenesulfonic acid, 4-amino-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfanilate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21724 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
515-74-2, 6106-22-5 | |
| Record name | Sodium sulfanilate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515742 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenesulfonic acid, 4-amino-, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium sulfanilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5029184 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Sodium sulphanilate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.463 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Sulfanilic acid sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM SULFANILATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9YJ2Q81720 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of Sodium 4-aminobenzenesulfonate in the context of the research on grafted silica gel particles?
A: Sodium 4-aminobenzenesulfonate (BSNa) plays a crucial role in functionalizing grafted particles. [] The research demonstrates its use in modifying PGMA-SiO2 particles via a ring-opening reaction with the epoxy groups of grafted PGMA. [] This modification results in the creation of functional particles, BSNa-PGMA-SiO2, possessing Sodium benzenesulfonate (BSNa) groups. [] These anionic polyelectrolyte groups on the particle surface impart a strong negative charge, leading to a high adsorption capacity for alkaloids like matrine and cytisine due to robust electrostatic interactions. []
Q2: How does Sodium 4-aminobenzenesulfonate contribute to understanding the degradation pathway of Reactive Blue 220 dye?
A: Sodium 4-aminobenzenesulfonate is identified as one of the degradation products of Reactive Blue 220 dye by a halophilic bacterial consortium. [] The study used various analytical techniques like Fourier transform infrared, high-performance liquid chromatography (HPLC), nuclear magnetic resonance, and gas chromatography-mass spectrometry to confirm its formation alongside other breakdown products (sodium-6-aminonepthalenesulfonate and sodiumbenzene/nepthalenesulfonate). [] This finding helps elucidate the symmetric cleavage mechanism employed by the bacteria during the biodegradation of RB220. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methyl-3H-imidazo[4,5-b]pyridin-6-amine](/img/structure/B1324367.png)













